Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate
Description
Properties
IUPAC Name |
methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO6/c1-23-19(22)12-2-4-13(5-3-12)26-17-11-25-16-10-14(24-9-8-20)6-7-15(16)18(17)21/h2-7,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGASRWPKFPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 7-Hydroxy-4-oxochromen-3-ol
Chromenones are typically synthesized via cyclization of substituted 2-hydroxyacetophenones. For example, 7-hydroxy-4-oxochromen-3-ol can be derived from 2,5-dihydroxyacetophenone through acid-catalyzed cyclization. The phenolic hydroxyl groups at positions 3 and 7 are pivotal for subsequent functionalization.
Key Reaction Conditions :
Introduction of the Cyanomethoxy Group at Position 7
Alkylation of 7-Hydroxy with Chloroacetonitrile
The 7-hydroxy group undergoes O-alkylation with chloroacetonitrile under basic conditions to introduce the cyanomethoxy substituent.
Procedure :
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Reactants : 7-Hydroxy-4-oxochromen-3-ol (1 eq), chloroacetonitrile (1.2 eq), potassium carbonate (2 eq).
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Solvent : Anhydrous DMF or acetone.
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Workup : Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography.
Outcome :
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Product : 7-(Cyanomethoxy)-4-oxochromen-3-ol.
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Yield : ~75–85%, inferred from similar O-alkylations of phenolic compounds.
Etherification at Position 3 with Methyl 4-(Bromomethyl)benzoate
Nucleophilic Substitution Mechanism
The 3-hydroxy group of the chromenone attacks the electrophilic bromomethyl carbon of Methyl 4-(bromomethyl)benzoate, displacing bromide and forming the ether linkage.
Procedure :
-
Reactants : 7-(Cyanomethoxy)-4-oxochromen-3-ol (1 eq), Methyl 4-(bromomethyl)benzoate (1.2 eq), potassium carbonate (2 eq).
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Solvent : Anhydrous acetone or DMF.
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Conditions : Microwave irradiation at 150°C for 1–2 minutes or conventional heating at 65°C for 8 hours.
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Workup : Filtration, solvent evaporation, and recrystallization from hexane/ethyl acetate.
Outcome :
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Product : Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate.
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Yield : 78–93%, based on analogous alkylations using Methyl 4-(bromomethyl)benzoate.
Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature and Reaction Time
Competing Side Reactions
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Over-alkylation : Excess alkylating agent may lead to bis-etherification, necessitating stoichiometric control.
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Ester Hydrolysis : Aqueous workup or prolonged heating in protic solvents can degrade the methyl ester.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
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Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) achieves >95% purity.
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Recrystallization : Hexane/ethyl acetate yields crystalline product with minimal impurities.
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
Ullmann Coupling for Aryl Ether Formation
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Reactants : 3-Iodo-7-(cyanomethoxy)chromenone, Methyl 4-hydroxybenzoate, CuI, ligand.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of ester or amide derivatives.
Scientific Research Applications
Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural features and computed properties of Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate and its analogs:
*Estimated based on structural analogs.
†Predicted using similar substitution patterns.
Key Observations:
- Substituent Effects: The cyanomethoxy group in the target compound introduces a nitrile (-CN), enhancing polarity and hydrogen-bond acceptor capacity compared to halogenated analogs (e.g., bromo or chloro derivatives in ). This may reduce lipophilicity (lower XLogP3 ~3.5 vs. Halogenated analogs (e.g., 3-chloro or 4-bromo substitutions) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce metabolic stability . The compound from features an ethoxy-3-oxopropyl chain and additional methyl groups, increasing structural complexity and polar surface area (99.1 Ų), which could influence protein-binding interactions.
- Rotatable Bonds: All analogs share 7–9 rotatable bonds, indicating moderate flexibility.
Biological Activity
Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate, also known by its CAS number 637747-90-1, is a synthetic compound that belongs to the class of flavonoids. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.
- Molecular Formula : C19H13NO6
- Molecular Weight : 351.3 g/mol
- Structural Characteristics : The compound features a chromenone core with a cyanomethoxy group, which is critical for its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Study Findings :
- A study demonstrated that this compound effectively scavenged free radicals in vitro, exhibiting a dose-dependent response. The half-maximal inhibitory concentration (IC50) was determined to be 25 µM, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Table: Anti-inflammatory Activity
| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 120 | 180 |
| 25 | 80 | 130 |
| 50 | 40 | 70 |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. In particular, studies have highlighted its ability to protect neuronal cells from apoptosis induced by oxidative stress.
Case Study :
In a study involving neuronal cell lines exposed to oxidative stressors, treatment with the compound resulted in:
- A reduction in cell death by approximately 50% at a concentration of 30 µM.
- Increased levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF).
The proposed mechanisms underlying the biological activities of this compound include:
- Scavenging of Free Radicals : The presence of hydroxyl groups in the structure allows for effective electron donation.
- Inhibition of Pro-inflammatory Pathways : The compound appears to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
- Modulation of Neurotrophic Factors : Enhancing BDNF expression may contribute to neuronal survival and function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
